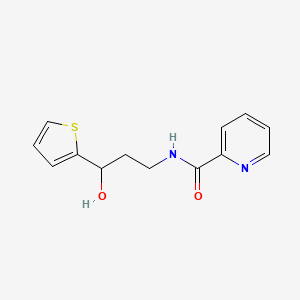
N-(3-hydroxy-3-(thiophène-2-yl)propyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, also known as THPP, is a chemical compound with the molecular formula C13H14N2O2S . It has recently gained attention in various fields of research due to its biological properties and potential applications in industry.
Molecular Structure Analysis
The molecular structure of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide consists of a picolinamide moiety linked to a thiophene ring via a 3-hydroxypropyl chain . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, such as its melting point, boiling point, solubility, and stability, are crucial for its handling and storage . Unfortunately, the specific values for these properties were not available in the sources I found.Applications De Recherche Scientifique
Chimie médicinale
Les analogues à base de thiophène, tels que le composé en question, ont attiré un nombre croissant de scientifiques comme une classe potentielle de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Propriétés anti-inflammatoires
Les molécules avec le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que l'anti-inflammatoire . Par exemple, le suprofène possède un squelette thiophène substitué en position 2 et est connu comme un anti-inflammatoire non stéroïdien .
Propriétés anticancéreuses
Les dérivés du thiophène présentent également des propriétés anticancéreuses . Cela en fait un domaine d'étude potentiel pour le développement de nouveaux traitements contre le cancer.
Chimie industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela les rend précieux pour la préservation des surfaces métalliques.
Semiconducteurs organiques
Les molécules à médiation thiophène jouent un rôle important dans l'avancement des semiconducteurs organiques . Cela les rend importants dans le domaine de l'électronique.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela les rend cruciaux dans la production de la technologie d'affichage.
Activité fongicide
Certains dérivés du thiophène ont été trouvés pour présenter d'excellentes activités fongicides . Cela en fait des candidats potentiels pour le développement de nouveaux fongicides.
Bio-réduction
Le composé a été utilisé dans la bioréduction du N-méthyl-3-oxo-3-(thiophène-2-yl)propanamide (MOTPA) en (S)-N-méthyl-3-hydroxy-3-(2-thiényl)propionamide (MHTPA), qui pourrait être converti en N-méthyl-3-hydroxy-(2-thiényl)-1-propanamine (MHTP), le précurseur immédiat de la duloxétine, en une seule étape .
Mécanisme D'action
Target of Action
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, also known as THPP, is a chemical compound that has recently gained attention in various fields of research due to its biological properties They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Analyse Biochimique
Biochemical Properties
Thiophene and its substituted derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, are known to interact with various enzymes, proteins, and other biomolecules . They are reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
The exact cellular effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide are not fully understood yet. Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is not yet fully elucidated. It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide in laboratory settings are not well-documented. Studies on similar thiophene-based compounds have shown rapid (<100 fs) proton transfer dynamics, followed by vibrational relaxation .
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways that N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is involved in are not yet fully understood. Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide within cells and tissues are not yet fully understood. Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is not yet known. Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-11(12-5-3-9-18-12)6-8-15-13(17)10-4-1-2-7-14-10/h1-5,7,9,11,16H,6,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHNWKPCIWELSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)
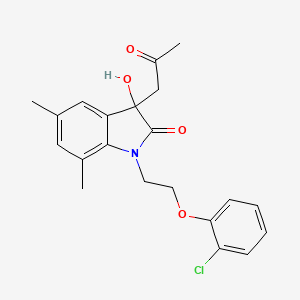
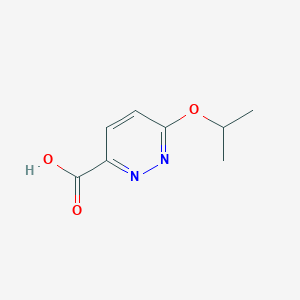

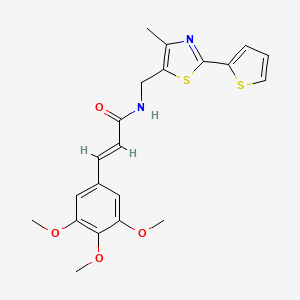

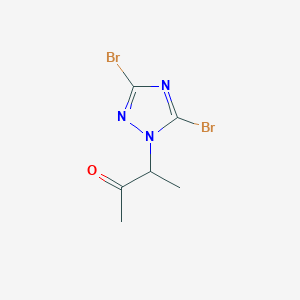
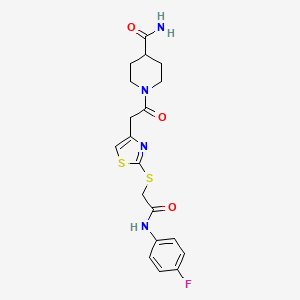
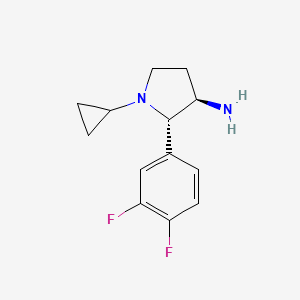
![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)

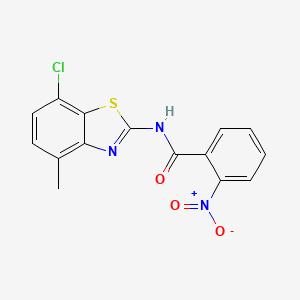

![N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2381690.png)
